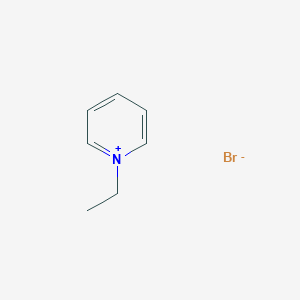

1-Ethylpyridinium bromide

Descripción

Contextualization within the Field of Pyridinium-Based Ionic Liquids

Pyridinium-based ionic liquids are a class of molten salts that incorporate a pyridinium (B92312) cation. alfa-chemistry.comalfa-chemistry.com These compounds are noted for their stability, reactivity, and catalytic potential in organic synthesis. alfa-chemistry.com The properties of pyridinium ionic liquids can be fine-tuned by modifying the substituents on the pyridine (B92270) ring and by varying the anion. longdom.org This "tunability" allows for the creation of task-specific ionic liquids with desired characteristics like hydrophobicity, viscosity, and melting point. longdom.org The synthesis of these compounds typically involves the quaternization of the pyridine ring with an alkyl halide, followed by an anion exchange if necessary. longdom.org

Significance of Ionic Liquids in Contemporary Chemical Research

Ionic liquids (ILs) have emerged as a significant area of chemical research due to their unique and desirable properties. nih.govacs.org Often referred to as "designer solvents," their characteristics can be tailored for specific applications. tandfonline.com Key features of ionic liquids include:

Low Vapor Pressure: This makes them less volatile and non-flammable compared to traditional organic solvents, offering a greener alternative. youtube.comyoutube.com

High Thermal Stability: Many ionic liquids can withstand high temperatures without decomposing. longdom.orgyoutube.com

High Ionic Conductivity: Being composed of ions, they are excellent conductors of electricity, making them suitable for electrochemical applications. longdom.orgyoutube.com

Wide Electrochemical Window: This property is particularly valuable in electrochemistry. longdom.org

Good Solvating Properties: They can dissolve a wide range of polar and nonpolar compounds. longdom.orgtandfonline.com

These properties have led to their application in diverse fields such as sustainable chemistry, electrochemistry (batteries and supercapacitors), catalysis, and separation processes. youtube.comwisc.edu

Overview of Academic Research Trajectories for 1-Ethylpyridinium Bromide

Academic research on this compound has explored its utility in several key areas. A significant focus has been on its application in electrochemistry , where it can serve as an electrolyte. chemimpex.com Its ionic nature contributes to conductivity, a crucial factor in devices like batteries and supercapacitors. chemimpex.com

In the realm of organic synthesis , this compound has been investigated as a phase transfer catalyst. chemimpex.cominnospk.com This application is particularly useful in reactions involving immiscible reactants, where the ionic liquid facilitates the transfer of reactants between phases, thereby enhancing reaction rates and efficiency. innospk.com

Furthermore, research has delved into its use in separation technologies . chemimpex.com Specifically, it has been employed in liquid-liquid extraction processes to separate organic compounds. innospk.com This highlights its potential in environmental applications and purification techniques. chemimpex.com Recent studies have also explored the role of similar ionic liquids, like ethylammonium (B1618946) bromide, in modulating amyloid protein aggregation, suggesting potential avenues for future research in biochemical applications. nih.gov

Compound Names Mentioned

List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-butylpyridinium tetrafluoroborate (B81430) |

| N-hexylpyridinium tetrafluoroborate |

| N-octylpyridinium tetrafluoroborate |

| N-hexylpyridinium bromide |

| 4-nitrophenyl acetate |

| 4-nitrophenyl palmitate |

| 4-(dimethylamino)-1-(4-phenoxybutyl)pyridinium derivatives |

| 4-(dimethylamino)-1-(2-hydroxyethyl)pyridinium bromide |

| 1-Butylpyridinium (B1220074) chloride |

| Ethylammonium nitrate |

| Cinnamic acid |

| [Et3NH][HSO4] |

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-ethylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.BrH/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFDKXBSQCTIKH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15302-96-2 (Parent) | |

| Record name | 1-Ethylpyridinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001906792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0049238 | |

| Record name | 1-Ethylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1906-79-2 | |

| Record name | Ethylpyridinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1906-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethylpyridinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001906792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-ethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYLPYRIDINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N427S02532 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies of 1 Ethylpyridinium Bromide

Established Synthetic Pathways for N-Alkylated Pyridinium (B92312) Bromides

The primary and most well-established method for synthesizing 1-ethylpyridinium bromide and other N-alkylated pyridinium salts is the Menshutkin reaction. pearson.comquimicaorganica.orgchemicalforums.com This reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the pyridine (B92270) ring on an alkyl halide, in this case, ethyl bromide. pearson.comquimicaorganica.org The reaction is a type of N-alkylation and results in the formation of a quaternary ammonium (B1175870) salt, specifically a pyridinium salt. vaia.com

The general scheme for this reaction is as follows: Pyridine + Ethyl Bromide → this compound

This synthesis is typically carried out by reacting pyridine with ethyl bromide. nih.gov The reaction can be performed with or without a solvent. When a solvent is used, common choices include toluene (B28343) or ethanol. researchgate.net The reaction mixture is often heated to increase the rate of reaction. The product, this compound, is an ionic compound and often precipitates out of the reaction mixture, especially if a nonpolar solvent is used. chemicalforums.com This straightforward reaction generally proceeds with high efficiency. chemicalforums.com

The reaction mechanism involves the nitrogen atom of pyridine acting as a nucleophile, attacking the electrophilic carbon atom of ethyl bromide that is bonded to the bromine. This leads to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion. pearson.com

Reaction Conditions for Menshutkin Reaction

| Reactants | Solvent | Conditions | Outcome |

| Pyridine, Ethyl Bromide | Toluene | Reflux | Synthesis of this compound researchgate.net |

| Pyridine, 1-Bromoalkane | Dry Ethanol | Mixing | Universal method for monoquaternary pyridinium salts nih.gov |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of this compound and other ionic liquids, several green chemistry approaches have been explored, primarily focusing on the use of alternative energy sources like microwave irradiation and ultrasound. biotechjournal.innih.gov

Microwave-assisted synthesis has emerged as a significant green alternative to conventional heating methods. biotechjournal.inmdpi.com This technique offers several advantages, including a dramatic reduction in reaction times, simpler work-up procedures, and often higher yields. mdpi.com The use of microwave irradiation can lead to rapid and efficient heating of the polar reactants, accelerating the N-alkylation process. biotechjournal.innih.gov Importantly, these reactions can often be carried out in the absence of a solvent, further enhancing their green credentials. biotechjournal.in

Ultrasound-assisted synthesis is another green technique that has been successfully applied to the synthesis of various heterocyclic compounds. nih.govnih.gov The application of ultrasonic irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.gov This method is known for its mild reaction conditions and operational simplicity. nih.gov

Comparison of Synthetic Methods

| Synthesis Method | Key Advantages | Reference |

| Conventional Heating | Established and well-understood | nih.govresearchgate.net |

| Microwave-Assisted | Rapid, high efficiency, often solvent-free | biotechjournal.innih.govmdpi.com |

| Ultrasound-Assisted | Improved reaction rates and yields, mild conditions | nih.govnih.gov |

Derivatization Strategies for Modified 1-Ethylpyridinium Systems

The this compound scaffold can be chemically modified to create a diverse range of derivatives with tailored properties. These derivatization strategies can target either the pyridine ring or the N-ethyl group.

One common approach involves electrophilic substitution reactions on the pyridine ring. However, the pyridinium cation is highly electron-deficient, making the ring resistant to electrophilic attack. wikipedia.org A more successful strategy involves the functionalization of the pyridine ring prior to quaternization or through more complex, multi-step synthetic sequences. For instance, C4-alkylation of pyridines can be achieved through a Minisci-type reaction using a blocking group strategy to direct the functionalization to the desired position. nih.govorganic-chemistry.org

Another key derivatization pathway involves reactions of the N-alkyl group. While the ethyl group itself is relatively inert, it can be replaced with a variety of other functionalized alkyl chains during the initial synthesis. By using different alkyl halides in the Menshutkin reaction, a wide array of N-substituted pyridinium bromides can be prepared. nih.gov

Furthermore, pyrylium (B1242799) salts can serve as precursors to pyridinium salts. Pyrylium salts react with primary amines to yield pyridinium derivatives, offering another route to introduce diverse substituents onto the nitrogen atom. wikipedia.org

Purification and Purity Assessment Techniques in Academic Synthesis

After synthesis, this compound must be purified to remove unreacted starting materials and any side products. The most common method for purifying solid ionic liquids like this compound is recrystallization. nih.govlibretexts.org This technique is based on the principle that the solubility of the compound and impurities varies with temperature. libretexts.org The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the solvent. libretexts.org For pyridinium salts, solvents like acetone (B3395972) or suspensions in ether have been used effectively. nih.gov In some cases, treatment with decolorizing charcoal can be used to remove colored impurities. google.com

The purity of the synthesized this compound is typically assessed using a combination of analytical techniques.

Melting Point Determination: A sharp and well-defined melting point is a good indicator of purity. The melting point of this compound is reported to be around 120 °C. iolitec.deinnospk.com

Spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for confirming the structure of the compound. researchgate.netchemicalbook.comchemicalbook.com The ¹H NMR spectrum of this compound shows characteristic signals for the ethyl group and the protons on the pyridinium ring. chemicalbook.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Chromatography: High-Performance Liquid Chromatography (HPLC) is a sensitive technique used to determine the purity of pyridinium salts and can distinguish between different N-alkyl analogues. nih.govsielc.com

Elemental Analysis: This technique determines the elemental composition of the compound, which can be compared to the theoretical values to confirm its identity and purity.

Purity Assessment Techniques

| Technique | Purpose | Reference |

| Recrystallization | Purification of the solid product | nih.govlibretexts.org |

| Melting Point | Assessment of purity | iolitec.deinnospk.com |

| NMR Spectroscopy | Structural confirmation and purity | researchgate.netchemicalbook.comchemicalbook.comnih.gov |

| HPLC | Purity determination and separation of analogues | nih.govsielc.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications in Elucidating Molecular Interactions

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is a powerful tool for probing the inter- and intramolecular forces within 1-Ethylpyridinium bromide. These analyses reveal how the cationic 1-ethylpyridinium component interacts with the bromide anion.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups and vibrational modes of this compound. The IR spectrum is characterized by distinct absorption bands that correspond to specific molecular vibrations. Theoretical calculations, such as those using Density Functional Theory (DFT), have been shown to be consistent with experimental results, confirming the vibrational assignments. cdnsciencepub.com Analysis of the spectra indicates a degree of charge transfer between the bromide anion and the 1-ethylpyridinium cation, which influences the vibrational frequencies. cdnsciencepub.com The vibrational modes of the pyridinium (B92312) ring are particularly sensitive to substitution and interaction with the anion. cdnsciencepub.comnih.gov Key vibrational bands for the 1-ethylpyridinium cation are observed and assigned to specific stretching and bending modes of the aromatic C-H, and the aliphatic C-H bonds of the ethyl group, as well as the ring vibrations.

Table 1: Key FTIR Vibrational Bands for 1-Ethylpyridinium Cation

| Wavenumber (cm-1) | Assignment | Description |

|---|---|---|

| ~3100-3000 | C-H stretch (aromatic) | Stretching vibrations of the C-H bonds on the pyridinium ring. |

| ~3000-2850 | C-H stretch (aliphatic) | Asymmetric and symmetric stretching of the CH3 and CH2 groups of the ethyl substituent. |

| ~1630 | C=C/C=N stretch | Stretching vibrations within the pyridinium ring. |

| ~1485 | Ring stretch | Vibration of the entire pyridinium ring structure. |

| ~1450 | CH2/CH3 bend | Bending (scissoring and deformation) vibrations of the ethyl group. |

Raman Spectroscopy Investigations of Anion and Cationic Structures

Raman spectroscopy complements FTIR by providing detailed information on the skeletal structures and non-polar bonds within this compound. It is particularly effective for studying the low-frequency vibrations that correspond to intermolecular and inter-ionic interactions. Studies on similar pyridinium-based ionic liquids show that the vibrational modes of the cation are influenced by the nature of the anion, indicating strong cation-anion coupling. cdnsciencepub.com The Raman spectra are dominated by the C-H stretching region around 3000 cm-1. nih.gov The analysis of Raman spectra, often supported by DFT calculations, allows for a thorough assignment of vibrational modes, confirming the structure of the 1-ethylpyridinium cation and shedding light on how it pairs with the bromide anion in the liquid or solid state. nih.govnih.gov

Table 2: Key Raman Shifts for 1-Ethylpyridinium Cation

| Raman Shift (cm-1) | Assignment | Description |

|---|---|---|

| ~3100-3000 | C-H stretch (aromatic & aliphatic) | Dominant bands corresponding to C-H stretching in both the ring and ethyl group. nih.gov |

| ~1635 | Ring stretch | A strong band associated with the pyridinium ring stretching mode. |

| ~1030 | Ring breathing | Symmetric radial expansion and contraction of the pyridinium ring. |

| ~100-200 | Inter-ionic vibrations | Low-frequency modes related to the interaction and movement between the [C2H5Py]+ cation and Br- anion. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide precise information about the chemical environment of each atom in the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides definitive confirmation of its cationic structure. chemicalbook.com The positively charged nitrogen atom strongly deshields adjacent protons, causing their signals to appear at a high chemical shift (downfield). The aromatic protons on the pyridinium ring appear as distinct multiplets in the downfield region, typically between 8.0 and 9.5 ppm. The protons of the ethyl group exhibit characteristic splitting patterns due to spin-spin coupling. libretexts.orgyoutube.com The methylene (B1212753) (-CH2-) protons, being directly attached to the nitrogen, are significantly deshielded and appear as a quartet. The methyl (-CH3) protons appear further upfield as a triplet. youtube.com The integration of these signals corresponds to the number of protons in each group (e.g., a 2:3 ratio for the methylene and methyl protons of the ethyl group). youtube.com

Table 3: Typical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Proton Assignment | Splitting Pattern | Description |

|---|---|---|---|

| ~9.0-9.5 | α-H (ortho) | Multiplet (Doublet/Triplet) | Protons on carbons adjacent to the nitrogen atom, highly deshielded. |

| ~8.5-8.8 | γ-H (para) | Multiplet (Triplet) | Proton on the carbon opposite the nitrogen atom. |

| ~8.0-8.3 | β-H (meta) | Multiplet (Triplet) | Protons on carbons meta to the nitrogen atom. |

| ~4.8-5.0 | N-CH2-CH3 | Quartet (q) | Methylene protons coupled to the three methyl protons (n+1 = 4). |

| ~1.6-1.8 | N-CH2-CH3 | Triplet (t) | Methyl protons coupled to the two methylene protons (n+1 = 3). |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides further structural verification by showing distinct signals for each unique carbon atom in this compound. chemicalbook.com The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons in the aromatic pyridinium ring (sp² hybridized) resonate in the downfield region (125-150 ppm), while the aliphatic carbons of the ethyl group (sp³ hybridized) are found in the upfield region (15-60 ppm). oregonstate.edu The carbon atom of the methylene group (-CH2-), being directly bonded to the electronegative nitrogen, is more deshielded than the methyl (-CH3) carbon.

Table 4: Typical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Carbon Assignment | Description |

|---|---|---|

| ~145-148 | α-C (ortho) | Carbons adjacent to the nitrogen atom. |

| ~144-146 | γ-C (para) | Carbon opposite the nitrogen atom. |

| ~128-130 | β-C (meta) | Carbons meta to the nitrogen atom. |

| ~55-60 | N-CH2-CH3 | Methylene carbon, deshielded by the adjacent nitrogen. |

| ~15-20 | N-CH2-CH3 | Methyl carbon. |

Mass Spectrometry Techniques in Species Identification

Mass spectrometry (MS) is used to confirm the molecular mass of the constituent ions of this compound. nist.gov In a typical mass spectrum obtained through a technique like electron ionization, the molecule fragments and ionizes. The primary species observed is the intact 1-ethylpyridinium cation, [C2H5Py]+ or [C7H10N]+. The mass-to-charge ratio (m/z) of this cation would correspond to its molecular weight, which is approximately 108.1 Da. The bromide anion is generally not observed as a negatively charged ion in standard positive-ion mode mass spectrometry.

The fragmentation pattern can provide additional structural information. Common fragmentation pathways for the 1-ethylpyridinium cation may include the loss of the ethyl group or parts of it. For instance, the cleavage of the C-N bond can result in a fragment corresponding to the ethyl cation [CH3CH2]+ at m/z 29. docbrown.infodocbrown.info This technique is crucial for confirming the identity and purity of the compound by verifying the mass of its cationic component. nist.govlibretexts.org

Theoretical and Computational Investigations of 1 Ethylpyridinium Bromide Systems

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure

Theoretical studies employing Density Functional Theory (DFT) and ab initio methods have been instrumental in elucidating the electronic structure of 1-ethylpyridinium bromide ([EPy]Br). These computational techniques provide detailed insights into the molecule's geometry, charge distribution, and vibrational properties.

Calculations have been performed using various functionals, including B3LYP and B3PW91, in conjunction with basis sets such as 6-31G+(d,p) and 6-311G+(d,p). asianpubs.org These studies have successfully optimized the geometry of the 1-ethylpyridinium cation and the bromide anion, revealing key structural parameters. For instance, in the most stable conformers of pyridinium-based ionic liquids with bromide anions, the anion tends to lie nearly in the plane of the pyridinium (B92312) ring. researchgate.net

The electronic properties, such as the distribution of atomic charges, have been determined through these calculations. The results indicate a transfer of charge between the cation and the anion, a fundamental aspect of their ionic nature. asianpubs.orgresearchgate.net Vibrational analysis based on these theoretical models has been shown to be in good agreement with experimental infrared (IR) spectra, further validating the computational approaches. asianpubs.orgresearchgate.net

The table below summarizes key findings from DFT and ab initio studies on this compound and related systems.

| Computational Method | Basis Set | Key Findings |

| DFT (B3LYP, B3PW91), HF | 6-31G+(d,p), 6-311G+(d,p) | Calculated properties and spectroscopy of [EPy]Br. NBO analysis showed charge transfer. Calculated IR spectra consistent with experimental data. asianpubs.orgresearchgate.net |

| DFT | Not specified | Investigated structures of pyridinium-based ionic liquids with halide anions. Found Br⁻ prefers to be in the plane of the pyridinium ring. researchgate.net |

| DFT (B3LYP/6-311++G(d,p)) | 6-311++G(d,p) | Investigated the effect of alkyl chain length and anion type on the structure and interactions of N-alkyl pyridinium ionic liquids. researchgate.net |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer and intermolecular interactions within the this compound system. This analysis provides a detailed picture of the donor-acceptor interactions between the filled orbitals of one part of the system and the empty orbitals of another.

In the context of this compound, NBO analysis has been employed to quantify the charge transfer between the 1-ethylpyridinium cation and the bromide anion. asianpubs.orgresearchgate.net Studies have shown that there is a discernible transfer of charge, which is a key characteristic of the ionic bond in this compound. researchgate.net The analysis of atomic charges derived from NBO calculations helps in understanding the electrostatic potential and the nature of the cation-anion interaction. researchgate.net

Furthermore, NBO analysis can reveal the presence of weaker intermolecular interactions, such as hydrogen bonds. For pyridinium-based ionic liquids, it has been suggested that hydrogen bonds can exist between the cation and the anion. researchgate.net The NBO method allows for the investigation of these interactions by examining the delocalization of electron density from a lone pair of the anion into an antibonding orbital of the cation.

In a broader context, NBO analysis has been applied to various pyridinium derivatives to understand their reactivity and interaction with other molecules. For example, in studies of corrosion inhibitors, NBO analysis helps to identify the atoms that act as the primary sites of interaction with a metal surface by quantifying their charge and orbital contributions. najah.eduresearchgate.net While not directly on this compound, these studies highlight the utility of NBO in understanding intermolecular interactions in similar systems.

The following table summarizes key applications and findings of NBO analysis in studies related to 1-ethylpyridinium systems.

| System Studied | Key Findings from NBO Analysis |

| N-ethylpyridinium bromide ([EPy]Br) | Confirmed charge transfer between the cation and anion. asianpubs.orgresearchgate.net |

| Pyridinium-based ionic liquids | Suggests the existence of hydrogen bonds between the cation and anion. researchgate.net |

| 4-(dimethylamino)-1-ethylpyridinium bromide (DEB) as a corrosion inhibitor | Identified nitrogen and some carbon atoms as having high negative charges, indicating them as probable reactive sites for adsorption on a metal surface. researchgate.net |

Molecular Orbital Theory and Stability Predictions

A key aspect of MO theory in the context of stability is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A larger HOMO-LUMO gap generally implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

For this compound and related pyridinium-based ionic liquids, MO theory has been used to calculate quantities related to their stability and activity. researchgate.net Theoretical studies have shown that the properties of these ionic liquids, including their stability, can be controlled by the choice of the anion. researchgate.net For instance, the HOMO-LUMO gap can be influenced by the nature of the anion interacting with the 1-ethylpyridinium cation.

The following table outlines key concepts from MO theory relevant to the stability of this compound.

| MO Theory Concept | Relevance to this compound Stability |

| Bonding and Antibonding Orbitals | The formation of stable bonding orbitals between the 1-ethylpyridinium cation and the bromide anion contributes to the overall stability of the ionic compound. purdue.edu |

| HOMO-LUMO Gap | A larger energy gap between the HOMO and LUMO is indicative of greater kinetic stability and lower chemical reactivity. irjweb.comacs.org |

| Influence of the Anion | The nature of the bromide anion affects the molecular orbital energies and the HOMO-LUMO gap, thereby influencing the stability of the ionic liquid. researchgate.net |

Computational Modeling of Cation-Anion Interactions and Conformations

Computational modeling plays a crucial role in understanding the intricate interactions and preferred conformations between the 1-ethylpyridinium cation and the bromide anion. These models, often based on Density Functional Theory (DFT), provide insights into the geometry and energetics of the ion pair.

The strength of the cation-anion interaction is a critical parameter that can be quantified through computational methods. This interaction energy is influenced by factors such as the size of the anion and the length of the alkyl chain on the cation. For instance, in a series of N-alkyl pyridinium ionic liquids, the strength of the cation-anion interaction was found to be dependent on the nature of the anion. researchgate.net

The change from an imidazolium (B1220033) to a pyridinium cation leads to a different structural organization in the liquid phase. tue.nl The larger size of the pyridinium cation increases the distance between the charges and delocalizes them, which can result in a decrease in the ionic interaction energy compared to some imidazolium-based ionic liquids. tue.nl

The table below summarizes key findings from computational modeling of cation-anion interactions in this compound and related systems.

| System Studied | Computational Method | Key Findings on Cation-Anion Interactions and Conformations |

| This compound ([EPy]Br) | DFT | The bromide anion prefers to be located almost in the plane of the pyridinium ring in the most stable conformer. researchgate.net |

| N-Alkyl Pyridinium Bromides | Spectroscopy and DFT | The strength of the cation-anion interaction and the extent of microscopic heterogeneity are influenced by the anion. researchgate.net |

| Pyridinium-based vs. Imidazolium-based Ionic Liquids | Not specified | The change from an imidazolium to a pyridinium cation alters the structural organization and can decrease the ionic interaction energy. tue.nl |

Quantum Chemical Studies on Reactivity and Inhibition Mechanisms

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the reactivity of this compound and its potential role in various chemical processes, including as a corrosion inhibitor. These computational methods allow for the calculation of molecular properties that correlate with reactivity.

One area where the reactivity of pyridinium derivatives has been extensively studied is in the field of corrosion inhibition. For example, research on 4-(dimethylamino)-1-ethylpyridinium bromide (DEB) has demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic solutions. najah.edu Quantum chemical calculations were used to understand the inhibition mechanism at a molecular level.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges. The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. A higher HOMO energy and a lower LUMO energy suggest a greater tendency for the molecule to interact with a metal surface, which is a crucial step in corrosion inhibition.

Furthermore, the calculation of Mulliken charges and the use of Natural Bond Orbital (NBO) analysis can identify the specific atoms within the molecule that are most likely to be involved in the interaction. najah.eduresearchgate.net For DEB, it was found that the nitrogen atoms and certain carbon atoms carry significant negative charges, making them the probable sites for adsorption onto the positively charged metal surface. researchgate.net

While these studies focus on a derivative of this compound, the principles and computational approaches are directly applicable to understanding the reactivity of the parent compound. The electronic structure of the 1-ethylpyridinium cation, as determined by quantum chemical methods, governs its interactions with other chemical species and its potential to act as an inhibitor or participate in other reactions.

The following table summarizes key findings from quantum chemical studies on the reactivity of a closely related pyridinium compound.

| Compound Studied | Application | Key Quantum Chemical Findings |

| 4-(dimethylamino)-1-ethylpyridinium bromide (DEB) | Corrosion inhibitor for mild steel | Acts as a mixed-type inhibitor. najah.edu Adsorption on the steel surface follows the Langmuir adsorption isotherm. najah.edu Quantum chemical calculations support the experimental findings. najah.edu Nitrogen and some carbon atoms are identified as the reactive centers for adsorption. researchgate.net |

Applications in Advanced Chemical and Material Systems

Electrochemical Research and Development

1-Ethylpyridinium bromide ([C₂Py]Br) has attracted attention in electrochemical applications due to its ionic nature, which can enhance conductivity and stability. chemimpex.com It is particularly noted for its role as an electrolyte component in energy storage systems and in controlling metal deposition processes. chemimpex.com

This compound serves as a bromine complexing agent (BCA) in redox flow batteries (RFBs), such as zinc-bromine (Zn-Br) and hydrogen-bromine (H₂/Br₂) systems. rsc.orgresearchgate.netsoton.ac.uk In these batteries, it helps to manage the bromine generated during charging. soton.ac.uk The [C₂Py]⁺ cation complexes with polybromide ions to form a dense, fused salt phase that is separate from the aqueous electrolyte. rsc.orgresearchgate.net This sequestration of bromine significantly increases the energy storage capacity of the electrolyte and enhances safety by lowering the vapor pressure of free bromine in the system. rsc.orgresearchgate.net

Research has shown that this compound can reduce the concentration of bromine in the aqueous phase by 90% or more. rsc.orgresearchgate.net For instance, in a hydrogen-bromine RFB, its use as a BCA allowed for a posolyte (positive electrolyte) capacity of 179.6 Ah L⁻¹, a significant increase from electrolytes without such agents. researchgate.net However, the use of [C₂Py]Br also presents challenges. The formation of the fused salt phase can lead to reduced electrolyte conductivity. rsc.orgresearchgate.net Furthermore, the [C₂Py]⁺ cations can interact with and foul the proton exchange membranes (like PFSA membranes) used in these batteries, increasing membrane resistance and potentially decreasing cell performance and durability. researchgate.net

Table 1: Effect of this compound as a Bromine Complexing Agent (BCA) in Flow Batteries

| Parameter | Observation | Source(s) |

| Function | Bromine Complexing Agent (BCA) | rsc.orgresearchgate.net |

| Mechanism | Forms a dense, fused salt phase with polybromides | rsc.orgresearchgate.net |

| Bromine Sequestration | Reduces aqueous Br₂ concentration by ≥90% | rsc.orgresearchgate.net |

| Energy Density | Increases electrolyte capacity significantly (e.g., to 179.6 Ah L⁻¹) | researchgate.net |

| Conductivity | Addition can lead to a reduction in electrolyte conductivity | rsc.org |

| Membrane Interaction | [C₂Py]⁺ cations can increase membrane resistance |

The presence of this compound in an electrolyte has a pronounced effect on the electrodeposition of metals, particularly zinc. publish.csiro.audntb.gov.ua Studies investigating the reversible electrodeposition of zinc from an aqueous electrolyte containing zinc bromide and this compound found that [C₂Py]Br alters the nucleation process. publish.csiro.auresearchgate.netresearchgate.net This interference with the initial stages of crystal growth directly influences the morphology of the resulting zinc electrodeposits. publish.csiro.audntb.gov.uaresearchgate.net This modulation of surface morphology is a critical factor in applications like rechargeable batteries, where the quality and consistency of the metal deposit affect the battery's efficiency and lifespan. researchgate.net The compound has also been identified as a component in non-volatile ionic solvent systems, such as those based on aluminum chloride, which are explored as alternative electroplating solutions for aluminum. semanticscholar.orgscirp.org

Research has revealed unusual voltammetric behavior for the zinc/zinc(II) (Zn/Zn²⁺) redox couple in aqueous solutions containing this compound. publish.csiro.audntb.gov.uaresearchgate.net A key observation is the passivation of the redox couple, which occurs after just a single deposition-stripping cycle, particularly at switching potentials more negative than -1.25 V versus Ag/AgCl. publish.csiro.audntb.gov.uaresearchgate.net This passivation leads to a dramatic decrease in the current magnitudes associated with the Zn/Zn(II) redox reaction. researchgate.netresearchgate.net

This behavior is attributed to the electrochemical reduction of the 1-ethylpyridinium cation itself at the electrode surface. publish.csiro.auresearchgate.net At sufficiently negative potentials, the cation is reduced to form a pyridyl radical. researchgate.netresearchgate.net These radicals can subsequently undergo follow-up reactions, such as dimerization, creating species that inhibit the primary zinc electrochemistry and lead to the observed passivation of the electrode. publish.csiro.auresearchgate.net

Table 2: Electrochemical Effects of this compound on Zinc Electrodeposition

| Parameter | Electrolyte Composition | Observation | Source(s) |

| System Studied | Zinc Electrodeposition | 50 mM Zinc Bromide, 50 mM [C₂Py]Br in aqueous solution | publish.csiro.audntb.gov.uaresearchgate.net |

| Redox Couple | Zn/Zn(II) | Unusual voltammetric behavior and passivation observed | publish.csiro.audntb.gov.uaresearchgate.net |

| Passivation Potential | Occurs at switching potentials more negative than -1.25 V vs Ag/AgCl | publish.csiro.audntb.gov.uaresearchgate.net | |

| Proposed Cause | Reduction of 1-ethylpyridinium cations to pyridyl radicals | publish.csiro.auresearchgate.netresearchgate.net | |

| Effect on Morphology | Modifies the nucleation process, altering deposit morphology | publish.csiro.audntb.gov.uaresearchgate.net |

Role in Organic Synthesis and Catalysis

This compound is recognized for its utility in organic synthesis, where it can function as both a reaction medium and a catalyst. chemimpex.com Its properties, such as excellent solubility in various solvents, low volatility, and high thermal stability, make it a suitable choice for a range of chemical processes. chemimpex.com

As an ionic liquid, this compound and its derivatives can serve as "green" reaction solvents, providing an alternative to conventional volatile organic compounds. researchgate.net These solvents are noted for their non-flammability and ability to dissolve a wide array of organic and inorganic compounds. researchgate.net For example, a related compound, 1-ethylpyridinium trifluoroacetate, has been successfully used as a reaction medium for the aminolysis of epoxides, facilitating the synthesis of β-aminoalcohols under mild, catalyst-free conditions. researchgate.net The use of such ionic liquids can simplify product separation, as they are often immiscible with common organic solvents, allowing for the easy extraction of the desired product and potential recycling of the ionic liquid phase. researchgate.net Furthermore, the low vapor pressure and thermal stability of this compound make it suitable for reactions conducted at high temperatures without significant solvent loss through evaporation. chemimpex.com

This compound can function as a phase-transfer catalyst (PTC). chemimpex.comresearchgate.net Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.orgijstr.org As a quaternary ammonium (B1175870) salt, this compound is a classic example of a PTC. wikipedia.org

The mechanism involves the catalyst facilitating the movement of a reactant from one phase to another where the reaction can proceed. ijstr.org In a typical liquid-liquid system, the 1-ethylpyridinium cation ([C₂Py]⁺) can pair with an anionic reactant in the aqueous phase. ijstr.org This newly formed ion pair is sufficiently lipophilic (hydrophobic) to cross the phase interface and enter the organic phase. ijstr.org Once in the organic phase, the anion is poorly solvated and highly reactive, allowing it to efficiently react with the organic substrate. ijstr.org After the reaction, the catalyst cation returns to the aqueous phase to begin the cycle anew, meaning only a catalytic amount is required. ijstr.org This methodology is valued for enhancing reaction rates and avoiding the need for harsh conditions or expensive, single-phase solvent systems. wikipedia.org

Site-Selective Functionalization of Pyridine (B92270) Derivatives

The strategic, site-selective functionalization of pyridine-based compounds is a cornerstone of modern synthetic chemistry, enabling the creation of molecules with tailored properties. In this context, this compound serves not only as a target product of such functionalization but also as a model compound for investigating molecular recognition, a process predicated on precise, site-specific interactions.

A notable study utilized this compound as a guest molecule to investigate the recognition capabilities of a specially designed uranyl-sealed multisite metal supramolecular cage (UOC). chemrxiv.org The compound was selected for its appropriate size and net positive charge, which made it a prime candidate for interacting with the host cage's internal cavity. chemrxiv.org Subsequent analysis using ¹H NMR spectroscopy revealed that upon encapsulation, the proton signals of the 1-Ethylpyridinium cation experienced significant upfield shifts, confirming a substantial alteration of its chemical environment and demonstrating a form of non-covalent, site-selective functionalization through molecular recognition. chemrxiv.org

Furthermore, the synthesis of complex molecules often features the functionalization of a pyridine precursor to create the this compound structure. For instance, a derivative, (2S,4S)-tert-Butyl N-tert-butoxycarbonyl-4-(4-(pyridine-4-yl)phenoxy)prolinate, was converted to its corresponding this compound salt by reacting it with bromoethane. beilstein-journals.org This quaternization of the nitrogen atom in the pyridine ring is a fundamental and widely used functionalization strategy. beilstein-journals.org

Photopolymerization and 3D Printing Applications

While direct and widespread applications of this compound in the formulations for photopolymerization and 3D printing are not extensively detailed in current research literature, its established role in polymer science and its characteristics as an ionic liquid indicate its potential in related technologies. Ionic liquids are valued in polymer synthesis for their negligible vapor pressure and high thermal stability. mocedes.org Historically, the significance of pyridinium (B92312) salts is highlighted by the fact that the first reported solvent-free ionic liquid, discovered in 1951, was a mixture of N-ethyl pyridinium bromide and aluminum chloride. rit.edu

Modern research into poly(ionic liquids) frequently involves polymerizing ionic liquid monomers, such as those based on vinyl-substituted pyridinium salts, to produce materials like solid polymer electrolytes. rit.edursc.org Foundational studies on copolymers incorporating the related monomer, 4-Vinyl-N-ethylpyridinium Bromide, illustrate how pyridinium groups can be integrated into polymer structures to create novel materials with unique properties. acs.orgdtic.mil

In the broader field of advanced materials, this compound has been employed as a liquid medium for the synthesis of sophisticated nanocomposites. researchgate.net For example, it facilitated the creation of a 3D Cobalt-based Metal-Organic Framework (MOF), which was then used as a host for conductive polyaniline to form a new semiconducting material. researchgate.net Such applications in creating complex hybrid materials underscore its relevance to advanced manufacturing and material design.

Phosphonylation Reactions of Azaheterocycles

Specific research detailing the direct participation of this compound in the phosphonylation reactions of azaheterocycles is limited. The field of C-H functionalization, which includes the introduction of phosphonyl and phosphinoyl groups onto pyridine rings, typically focuses on neutral or otherwise activated substrates. These reactions face the challenge of overcoming the inherent stability of the aromatic π-system, which resists such addition reactions.

Contributions to Material Science and Engineering

Development of Novel Polymer and Nanocomposite Materials

The chemical compound this compound and its derivatives have played a notable role in the advancement of new polymers and nanocomposites. A key area of this research has been the creation of "polysoaps," a class of polyelectrolytes that exhibit the characteristics of surfactants.

Seminal research in this domain involved synthesizing copolymers from 4-Vinyl-N-ethylpyridinium bromide and 4-Vinyl-N-n-dodecylpyridinium bromide. dtic.mil These unique polymers were produced by taking a parent polymer, poly-4-vinylpyridine, and quaternizing a fraction of its pyridine units with long-chain n-dodecyl bromide to introduce hydrophobic character, while the remaining units were quaternized with ethyl bromide to maintain water solubility. dtic.mil Detailed studies on the viscosity and solubilization behavior of these copolymers were fundamental to understanding their transition from a standard polyelectrolyte to a polysoap, which can form intramolecular micellar domains. acs.orgdtic.mil

In the realm of nanocomposites, this compound is used as an effective agent to modify the surface of silica (B1680970) fillers, which are incorporated into natural rubber to improve its mechanical properties. Current time information in Bangalore, IN. This surface modification enhances the compatibility and interaction between the inorganic filler and the polymer matrix. Current time information in Bangalore, IN. It has also served as an ionic liquid medium to facilitate the synthesis of complex 3D Metal-Organic Frameworks (MOFs), which are subsequently used as scaffolds for conductive polymers like polyaniline to generate novel hybrid materials. researchgate.net

Enhancing Interfacial Strength in Rubber-Silica Composites

A persistent challenge in manufacturing high-performance rubber is achieving a strong interface between polar fillers like silica and the non-polar rubber matrix. This compound, designated as [EPy]Br, has been identified as an effective in-situ modifying agent that significantly enhances this interfacial strength in composites of natural rubber (NR) and silica (SiO₂). Current time information in Bangalore, IN.

The incorporation of [EPy]Br improves the dispersion of silica particles throughout the rubber and strengthens the interaction between the filler and the polymer. Current time information in Bangalore, IN. A key indicator of this improved dispersion is the reduction in the Payne effect—a change in viscoelastic properties with strain—which points to a more uniform and stable filler network. Current time information in Bangalore, IN. Research demonstrates that adding just 1 part per hundred rubber (phr) of [EPy]Br can lead to optimal performance, boosting tensile strength by 5 MPa and increasing abrasion resistance by 24%. Current time information in Bangalore, IN.

The underlying mechanism involves the modification of the silica surface by [EPy]Br. This alteration is believed to lessen the adsorption of the vulcanization accelerator onto the filler, which in turn accelerates the curing process and shortens the optimum curing time. Current time information in Bangalore, IN.

Table 1: Effect of this compound on NR/SiO₂ Composite Properties

| Property | Observation | Citation |

|---|---|---|

| Silica Dispersion | Enhanced dispersion in natural rubber. | Current time information in Bangalore, IN. |

| Payne Effect | Reduced with increasing dosage of [EPy]Br. | Current time information in Bangalore, IN. |

| Interfacial Interaction | Enhanced interaction between rubber and filler. | Current time information in Bangalore, IN. |

| Curing Time | Optimum curing time shortened by half (at 1 phr). | Current time information in Bangalore, IN. |

| Tensile Strength | Increased by 5 MPa (at 1 phr). | Current time information in Bangalore, IN. |

| Abrasion Resistance | Enhanced by 24% (at 1 phr). | Current time information in Bangalore, IN. |

Corrosion Inhibition Studies of Metallic Substrates

Ionic liquids based on pyridinium salts are effective corrosion inhibitors for various metals. Specific research has focused on derivatives of this compound as potent inhibitors for mild steel in highly acidic conditions, such as 1 M hydrochloric acid (HCl). najah.eduresearchgate.net

A closely related compound, 4-(dimethylamino)-1-ethylpyridinium bromide (DEB), has proven to be an excellent mixed-type inhibitor. najah.edu This means it effectively hinders both the anodic reaction (the dissolution of the metal) and the cathodic reaction (the evolution of hydrogen gas) that together constitute the corrosion process. najah.edu The protective action is achieved through the adsorption of DEB molecules onto the steel surface, creating a barrier against the corrosive medium. najah.edu This adsorption behavior was found to follow the Langmuir adsorption isotherm model. najah.edu

The inhibitor's performance is strongly dependent on its concentration, with DEB achieving a peak protection efficiency of 94.09% at a concentration of 10⁻⁴ M. najah.edu Studies also showed that the inhibition efficiency tends to decrease with rising temperatures, which suggests the protective layer is formed primarily through a physical adsorption mechanism (physisorption). najah.edu

Table 2: Inhibition Efficiency of 4-(dimethylamino)-1-ethylpyridinium bromide (DEB) on Mild Steel in 1M HCl

| Inhibitor Concentration (M) | Temperature (K) | Inhibition Efficiency (%) | Citation |

|---|---|---|---|

| 10⁻⁴ | 303 | 94.09 | najah.edu |

| 10⁻⁵ | 303 | 89.25 | najah.edu |

| 10⁻⁴ | 313 | 86.36 | najah.edu |

| 10⁻⁴ | 323 | 77.27 | najah.edu |

| 10⁻⁴ | 333 | 68.18 | najah.edu |

Metallomesogenic Properties in Coordination Compounds

The integration of metal ions into liquid crystal structures gives rise to a class of materials known as metallomesogens. These compounds are of significant interest because they combine the fluid, anisotropic properties of liquid crystals with the unique magnetic, optical, and catalytic characteristics inherent to metals. researchgate.net this compound, as a cationic component, can be incorporated into the structure of coordination compounds, influencing their potential to form liquid crystalline phases.

The formation of metallomesogens often relies on the self-assembly of molecules influenced by non-covalent interactions, such as those involving long alkyl chains. researchgate.net In the context of pyridinium-based compounds, the structure of the cation and its interaction with the metal-containing anion are crucial in determining the physical properties and the arrangement of the molecules in the solid or liquid-crystalline state. researchgate.net

Research into coordination compounds has shown that fascinating geometrical properties and applications in fields like catalysis and gas storage can be achieved. researchgate.net Studies on n-ethylpyridinium salts with tetrabromocuprate(II) anions, for example, reveal how the position of the ethyl group on the pyridine ring influences the stacking and arrangement of the cation and anion in the crystal lattice. researchgate.net These structural details are fundamental to designing complexes that may exhibit mesogenic (liquid crystal) behavior. The [CuBr4]2- anion in these complexes typically adopts a flattened tetrahedral geometry, and the compounds can behave as low-dimensional magnetic systems with weak antiferromagnetic exchange interactions. researchgate.net

The design of metallomesogens is a sophisticated process where the ligand structure plays a critical role in controlling the mesomorphism. For instance, liquid-crystalline complexes of palladium(II) and platinum(II) have been synthesized using substituted stilbazoles (4-styrylpyridines) as ligands. rsc.org By varying the number and position of alkoxy chains on the ligand, researchers can induce different types of liquid crystal phases, such as smectic C or columnar phases, thereby controlling the spatial organization of the metal atoms within the mesophase. rsc.org While not directly involving this compound as the ligand, this research exemplifies the principles applied to create metal-containing liquid crystals. The synthesis of such complexes often involves reacting a metal precursor, like K2PdCl4 or K2PtCl4, with the chosen organic ligands. ajol.infocyberleninka.rursc.org

Table 1: Examples of Metal Complexes Studied for Mesogenic or Related Properties This table is for illustrative purposes based on related research and principles.

| Metal Center | Associated Ligand/Anion Type | Observed/Potential Property | Reference |

|---|---|---|---|

| Copper(II) | Tetrabromocuprate(II) anion with n-ethylpyridinium cation | Low-dimensional magnetic system; structural precursor for mesogens | researchgate.net |

| Palladium(II) | Di- and tri-alkoxystilbazoles | Smectic C and columnar liquid crystal phases | rsc.org |

| Platinum(II) | Di- and tri-alkoxystilbazoles | Smectic C and columnar liquid crystal phases | rsc.org |

| Palladium(II) / Platinum(II) | Thiolate and Diphosphine ligands | Square planar coordination complexes | ajol.info |

Applications in Separation Technologies

This compound is a versatile ionic liquid that has found utility in various separation technologies. chemimpex.com Its applications range from serving as a medium for liquid-liquid extraction to acting as a component in the mobile phase for analytical chromatography.

Liquid-liquid extraction (LLE), also known as solvent extraction, is a process that separates compounds based on their relative solubilities in two different immiscible liquids. thieme-connect.com Ionic liquids like this compound are increasingly used in LLE as an alternative to traditional volatile organic solvents, offering benefits such as low volatility and thermal stability. chemimpex.comthieme-connect.com

Extraction of Organic Compounds this compound has been successfully employed in the extraction of organic molecules from various matrices. chemimpex.com In one study, aqueous solutions of this compound were used as the extraction medium for valuable bioactive compounds, mangiferin (B1668620) and hyperoside, from mango processing waste. frontiersin.org This highlights its potential in biomass valorization and green chemistry applications. The ability of pyridinium-based ionic liquids to dissolve a wide range of organic compounds makes them effective in these processes. sielc.com

Extraction of Metal Compounds The history of this compound is linked to metal extraction; a mixture of this compound and aluminum chloride ([C2py]Br-AlCl3) was one of the first room-temperature ionic liquids discovered and was explored for the electrodeposition of aluminum. thieme-connect.comscispace.com More recently, ionic liquid-based LLE has been applied to the removal of hazardous heavy metal ions from wastewater. thieme-connect.com For example, research has demonstrated the extraction of metal ions such as Ag+, Cu2+, Zn2+, and others from aqueous solutions. thieme-connect.comacs.org In some systems, the ionic liquid itself acts as the extractant phase, while in others, it serves as a solvent for a more selective extracting agent, such as a calixarene. acs.org The extraction of silver ions by a pyridinocalix sielc.comarene dissolved in an ionic liquid showed high selectivity and efficiency, with the silver ions being easily stripped from the ionic liquid phase by controlling the pH of the aqueous phase. acs.org This demonstrates the potential for creating highly selective and recyclable extraction systems for valuable or toxic metals. chemimpex.comthieme-connect.com

Table 2: Applications of this compound in Liquid-Liquid Extraction

| Target Analyte(s) | Matrix | Extraction System Component | Key Finding | Reference |

|---|---|---|---|---|

| Organic Compounds | General Purification | This compound as extraction solvent | Aids in the separation and purification of organic compounds. | chemimpex.com |

| Mangiferin, Hyperoside | Mango Processing Waste | 1 M aqueous solution of this compound | Effective in extracting bioactive compounds from biomass. | frontiersin.org |

| Heavy Metal Ions (e.g., As3+, Cr3+, Cd2+) | Aqueous Solutions / Wastewater | This compound-based ionic liquids | Enables the removal of hazardous contaminants from water. | thieme-connect.com |

| Silver (Ag+) | Aqueous Feed Phase | Calixarene dissolved in an ionic liquid phase | Demonstrates high selectivity and efficient extraction of silver ions. | acs.org |

In the field of chromatography, this compound is utilized primarily as a mobile phase additive or modifier in High-Performance Liquid Chromatography (HPLC) and as a component of stationary phases in Gas Chromatography (GC). mdpi.comscispace.com

As a mobile phase additive in reversed-phase HPLC (RP-HPLC), this compound can function as an ion-pairing agent. chromatographyonline.com In this role, the 1-ethylpyridinium cation forms a neutral ion pair with an anionic analyte. This interaction increases the analyte's hydrophobicity, leading to greater retention on the nonpolar stationary phase (like C18) and enabling the separation of ionic or highly polar compounds that would otherwise elute too quickly. chromatographyonline.comscience.gov

A specific application was demonstrated in the separation of bioactive amines from Citrus herbs. mdpi.com A study used several room-temperature ionic liquids, including this compound ([Epy][Br]), as mobile phase additives in RP-HPLC to successfully separate octopamine, synephrine, and tyramine. mdpi.com The nature of the ionic liquid's cation and its concentration in the mobile phase were found to significantly affect the retention behavior and separation of the analytes. mdpi.com

Furthermore, HPLC methods have been developed for the analysis and separation of this compound itself from similar compounds like 1-butylpyridinium (B1220074) chloride. sielc.com These methods often use mixed-mode columns (e.g., Newcrom AH) with a simple mobile phase consisting of acetonitrile (B52724), water, and an ionic modifier like ammonium formate (B1220265). sielc.comsielc.com Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS). sielc.comsielc.com Historically, ethylpyridinium bromide was also among the early ionic liquids tested as stationary phases for GC, where they showed selectivity for polar analytes. scispace.com

Table 3: Chromatographic Method for Analysis of this compound Based on a published analytical method.

| Parameter | Condition | Reference |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | sielc.com |

| Column | Newcrom AH, 4.6 x 100 mm, 5 µm | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) / Water (50/50) with 10 mM Ammonium formate (AmFm) buffer | sielc.comsielc.com |

| Flow Rate | 1.0 mL/min | sielc.com |

| Detection | Evaporative Light Scattering Detector (ELSD) | sielc.comsielc.com |

| Peak Retention Time | 4.92 min | sielc.com |

Compound List

Interactions and Mechanistic Studies

Thermodynamic Investigations of Phase Transitions and Thermal Stability

The thermodynamic properties of 1-Ethylpyridinium bromide ([C2Py]Br) have been a subject of detailed investigation, providing crucial insights into its phase behavior and thermal stability. Techniques such as adiabatic calorimetry and thermogravimetric analysis have been employed to precisely measure its heat capacity and characterize its phase transitions.

The heat capacity of this compound has been accurately measured over a wide temperature range, from 78 K to 410 K. acs.org From this data, key thermodynamic functions, including (HT - H298.15) and (ST - S298.15), have been derived. These functions are essential for understanding the energy and entropy changes of the compound with temperature. When compared to 1-propylpyridinium bromide (PPBr), this compound exhibits a lower heat capacity. acs.org This difference is attributed to their distinct molecular structures. acs.org

Table 1: Molar Heat Capacity of this compound at Various Temperatures

| Temperature (K) | Molar Heat Capacity (J·K⁻¹·mol⁻¹) |

|---|---|

| 80 | 100.31 |

| 100 | 118.54 |

| 120 | 132.88 |

| 140 | 144.89 |

| 160 | 155.43 |

| 180 | 164.91 |

| 200 | 173.61 |

| 220 | 181.76 |

| 240 | 189.51 |

| 260 | 197.00 |

| 280 | 204.34 |

| 298.15 | 211.20 |

| 320 | 220.11 |

| 340 | 228.03 |

| 360 | 236.42 |

| 380 | 245.28 |

Data sourced from thermochemical studies. acs.org

The solid-liquid phase transition of this compound has been precisely determined. acs.org The melting temperature, along with the enthalpy and entropy of fusion, provides a comprehensive thermodynamic profile of its melting process. These values are critical for applications where the compound might undergo phase changes.

Table 2: Thermodynamic Properties of the Solid-Liquid Phase Transition for this compound

| Property | Value |

|---|---|

| Melting Temperature (Tfus) | 391.31 ± 0.28 K |

| Enthalpy of Fusion (ΔfusH) | 12.77 ± 0.09 kJ·mol⁻¹ |

| Entropy of Fusion (ΔfusS) | 32.63 ± 0.22 J·K⁻¹·mol⁻¹ |

Data obtained through adiabatic calorimetry. acs.org

Formation of Polybromide Monoanions in Solution

In acetonitrile (B52724) solutions, this compound has been studied for its ability to form polybromide monoanions upon the addition of molecular bromine. nih.gov This process is of interest for potential applications in bromine sequestration. nih.gov Spectroscopic and computational methods have been utilized to investigate the formation of tribromide (Br₃⁻) and pentabromide (Br₅⁻) anions. nih.govnih.gov The study of these complex anions helps in understanding the interactions between the bromide salt and excess bromine. nih.gov

Solute-Solvent Interactions in Binary Mixtures

The interactions between solutes and solvents in binary mixtures are crucial for understanding the behavior of ionic liquids in various applications. rsc.org Studies on binary mixtures involving ionic liquids and other solvents, such as propane-1,2-diol, reveal that intermolecular interactions in the mixture can be weaker than in the pure components. nih.govacs.org The addition of an ionic liquid can disrupt the hydrogen-bonding network of the solvent, leading to changes in thermodynamic properties like excess molar volume and viscosity deviation. nih.govacs.org These studies provide a molecular-level understanding of the interplay between different types of intermolecular forces. nih.gov

Influence of Structural Modifications on Performance (e.g., Anion and Alkyl Chain Variations)

The properties and performance of pyridinium-based ionic liquids can be fine-tuned by modifying their structure, specifically by varying the anion and the length of the alkyl chain attached to the cation. sielc.comnih.gov

For instance, comparing this compound with 1-propylpyridinium bromide reveals that the shorter ethyl chain in [C2Py]Br results in a higher melting temperature and decomposition temperature. acs.org This suggests stronger intermolecular forces in the solid state for the ethyl-substituted compound. acs.org

The nature of the anion also plays a significant role. The interactions at interfaces, such as on a graphite (B72142) surface, are influenced by both the cation's alkyl chain length and the type of anion. nih.gov Longer alkyl chains can lead to more well-defined layers at the interface. nih.gov The choice of anion and cation structure dictates the physicochemical properties like melting point, viscosity, and density, which in turn affects their suitability for specific applications. sielc.comresearchgate.net

Environmental Fate and Bioremediation Considerations

Biodegradation Pathways and Metabolite Identification

The biodegradation of pyridinium-based ionic liquids is significantly influenced by their molecular structure, particularly the nature of the alkyl side chains. While detailed metabolic pathways for 1-ethylpyridinium bromide are not extensively documented, studies on analogous pyridinium (B92312) compounds provide significant insights into its likely environmental fate.

Research on the biodegradation of N-ethylpyridinium tetrafluoroborate (B81430) by Pseudomonas fluorescens revealed the formation of N-hydroxylethylpyridinium and pyridinium as metabolic products. researchgate.net This suggests a pathway involving the oxidation of the ethyl group attached to the nitrogen atom of the pyridinium ring. Similarly, studies on other short-chain pyridinium ionic liquids indicate that biodegradation often initiates with the oxidation of the alkyl side chain. researchgate.net

For comparison, the biotransformation of the closely related 1-butyl-3-methylpyridinium (B1228570) bromide by microorganisms in activated sludge has been studied more thoroughly. The identified metabolites suggest a sequential oxidation of the alkyl side chain at different positions. acs.orgscite.ainih.gov Key identified intermediates in the degradation of the butyl-substituted analogue include:

1-hydroxybutyl-3-methylpyridinium acs.orgnih.gov

1-(2-hydroxybutal)-3-methylpyridinium acs.orgnih.gov

1-(2-hydroxyethyl)-3-methylpyridinium acs.orgnih.gov

These findings suggest that a primary biodegradation pathway for pyridinium-based ionic liquids involves the hydroxylation and subsequent oxidation of the N-alkyl side chain, without immediate cleavage of the pyridinium ring. researchgate.net The degradation pathways can also be dependent on the specific microorganisms involved; for instance, the 2-ethylpyridinium cation is metabolized differently by Corynebacterium sp. and Pseudomonas fluorescens. researchgate.net

Table 1: Identified Metabolites in the Biodegradation of Related Pyridinium Ionic Liquids

| Original Compound | Microorganism | Identified Metabolites | Reference |

| N-Ethylpyridinium tetrafluoroborate | Pseudomonas fluorescens | N-hydroxylethylpyridinium, Pyridinium | researchgate.net |

| 1-Butyl-3-methylpyridinium bromide | Activated Sludge | 1-hydroxybutyl-3-methylpyridinium, 1-(2-hydroxybutal)-3-methylpyridinium, 1-(2-hydroxyethyl)-3-methylpyridinium, Methylpyridine | acs.orgnih.gov |

Degradation by UV/H₂O₂ Processes and Microbial Action

Advanced oxidation processes (AOPs), such as the combination of ultraviolet (UV) radiation and hydrogen peroxide (H₂O₂), represent a promising method for the degradation of persistent organic pollutants, including ionic liquids.

Studies have demonstrated the effective degradation of this compound using these techniques. In a direct comparison with 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), this compound ([EtPy]Br) was found to be significantly easier to degrade. tandfonline.comtandfonline.comresearchgate.net Notably, while the degradation of [BMIM]Cl required the presence of H₂O₂ in conjunction with UV irradiation, [EtPy]Br could be degraded by UV irradiation alone. tandfonline.comtandfonline.comresearchgate.net The addition of 0.2% (v/v) H₂O₂ under UV light for 16 hours was sufficient to degrade a 1 mmol/L solution of [BMIM]Cl, highlighting the comparative recalcitrance of the imidazolium-based ionic liquid versus the pyridinium-based one. tandfonline.comtandfonline.comresearchgate.net The degradation process can be monitored using techniques like thin-layer chromatography (TLC) and electrospray ionization–mass spectrometry (ESI-MS). tandfonline.comresearchgate.net

In terms of microbial action, various microorganisms have shown the ability to degrade pyridinium-based ionic liquids. Removal has been investigated using activated sludge under aerobic conditions and by specific pure cultures, including Corynebacterium sp. and Sphingomonas paucimobilis. researchgate.net An ionic liquid-tolerant alkaliphilic actinomycete, Nocardiopsis sp. SSC4, has also been isolated, which could be relevant for bioremediation efforts in environments contaminated with such compounds. tandfonline.comtandfonline.comresearchgate.net

Table 2: Comparative Degradation of Ionic Liquids by UV/H₂O₂ Process

| Ionic Liquid | Concentration | Treatment Conditions | Outcome | Reference |

| This compound ([EtPy]Br) | 1 mmol/L | UV irradiation alone | Degraded | tandfonline.comtandfonline.comresearchgate.net |

| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | 1 mmol/L | UV irradiation alone | Not significantly degraded | tandfonline.comtandfonline.com |

| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | 1 mmol/L | UV irradiation with 0.2% (v/v) H₂O₂ (16h) | Degraded | tandfonline.comtandfonline.comresearchgate.net |

Factors Influencing Biodegradability of Pyridinium-Based Ionic Liquids

The biodegradability of pyridinium-based ionic liquids is not uniform and is influenced by a combination of structural and environmental factors. The molecular structure of the cation is a primary determinant of its susceptibility to microbial degradation. scispace.com

Key factors include:

Alkyl Chain Length: This is a critical and complex factor. Some studies report that longer alkyl chains enhance biodegradability. For example, 1-octylpyridinium (B14679969) bromide is classified as readily biodegradable, whereas the analogue with a hexyl chain shows a decreased degradation rate, and those with butyl chains show no significant biodegradation. unl.pt This creates a potential conflict, as longer alkyl chains often lead to increased toxicity. unl.pt Conversely, other research suggests that ionic liquids with shorter, functionalized side chains, which are often considered less toxic, can be more difficult to degrade. scite.ai

Functional Groups: The presence of functional groups, such as hydroxyl groups, on the alkyl chain can significantly improve biodegradability. sci-hub.se For 1-alkoxymethyl-3-hydroxypyridinium salts, biodegradability was observed to increase as the alkyl chain length grew from three to eleven carbons. scispace.com

Microbial Source: The composition and adaptation of the microbial community play a crucial role. Different results in biodegradability tests for the same compound have been attributed to variations in the activated sludge samples used as the inoculum. scispace.com

Table 3: Factors Affecting Biodegradability of Pyridinium-Based Ionic Liquids

| Factor | Influence on Biodegradability | Example/Observation | Reference |

| Alkyl Chain Length | Complex; longer chains may increase degradation rate but also toxicity. | 1-octylpyridinium bromide is more biodegradable than 1-hexyl- or 1-butylpyridinium (B1220074) analogues. | unl.pt |

| Functional Groups | Introduction of hydroxyl groups generally enhances biodegradability. | Hydroxylated pyridinium species show >50% degradation in OECD 301 tests. | sci-hub.se |

| Anion | Can inhibit or have no effect on cation degradation. | Degradation of N-ethylpyridinium was unaffected by [BF₄]⁻ and [CF₃COO]⁻ anions. | researchgate.netscispace.com |

| Microbial Community | The source and adaptation of microorganisms can lead to different degradation outcomes. | Varying results for N-butyl-3-methyl-pyridinium were attributed to differences in activated sludge inocula. | scispace.com |

Environmental Impact Assessment in Biorefinery Contexts

Biorefineries are seen as a cornerstone of a future bio-based economy, processing biomass into a variety of products and energy. ieabioenergy.comnih.gov Ionic liquids like this compound are utilized in this context, particularly for the pretreatment of lignocellulosic biomass, such as wood. nih.gov Specifically, [EtPy][Br] has been shown to be effective in liquefying lignin, which is a crucial step in separating biomass components for further processing into biofuels and other valuable chemicals. dntb.gov.ua

The environmental assessment of a biorefinery is a complex undertaking that requires a life cycle perspective. researchgate.net When an ionic liquid like [EtPy][Br] is used, its environmental impact assessment must consider several stages:

Upstream Impacts: The synthesis of the ionic liquid itself, including the energy and raw materials required.

Process Impacts: The energy efficiency of the biorefinery process using the ionic liquid. ieabioenergy.com The use of [EtPy][Br] can lead to the formation of byproducts, such as humins (black, polymer-like substances), from the reaction with cellulose (B213188) and wood. researchgate.net While potentially a waste stream, these humins have shown potential for use as cation adsorbents, which could represent a form of valorization. researchgate.net